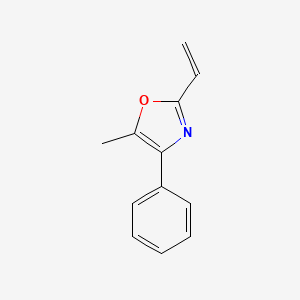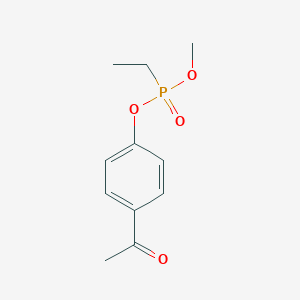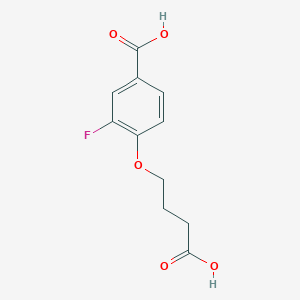![molecular formula C7H15NO B14203618 2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol CAS No. 917890-09-6](/img/structure/B14203618.png)
2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol is an organic compound that features both an imine and an alcohol functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol typically involves the condensation reaction between 3-methylbutanal and 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the imine bond. The reaction mixture is then cooled, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-[(E)-(3-Methylbutylidene)amino]acetaldehyde.
Reduction: Formation of 2-[(E)-(3-Methylbutyl)amino]ethan-1-ol.
Substitution: Formation of 2-[(E)-(3-Methylbutylidene)amino]ethyl chloride.
科学研究应用
2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, where it can act as a carrier molecule for therapeutic agents.
Industry: Utilized in the synthesis of surfactants and emulsifiers for use in various industrial processes.
作用机制
The mechanism by which 2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol exerts its effects involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, its imine group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
相似化合物的比较
Similar Compounds
2-[(2-Aminoethyl)amino]ethan-1-ol: Similar in structure but lacks the imine group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyl groups and an ethylenediamine backbone.
2-Amino-2-methylpropan-1-ol: Contains an amino and a hydroxyl group but has a different carbon backbone.
Uniqueness
2-[(E)-(3-Methylbutylidene)amino]ethan-1-ol is unique due to the presence of both an imine and an alcohol functional group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its amphiphilic nature also makes it particularly useful in applications involving interactions with biological membranes.
属性
CAS 编号 |
917890-09-6 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC 名称 |
2-(3-methylbutylideneamino)ethanol |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-4-8-5-6-9/h4,7,9H,3,5-6H2,1-2H3 |
InChI 键 |
KFRHORHSVIKGLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC=NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline](/img/structure/B14203541.png)
![2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile](/img/structure/B14203548.png)



![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(2-fluorophenyl)urea](/img/structure/B14203577.png)
![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)



![1-Azaspiro[3.5]non-5-ene-2,7-dione, 1,5,9-trimethoxy-](/img/structure/B14203632.png)

![Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14203645.png)

